Cas no 2381-45-5 (17a-Acetoxy Pregnenolone)

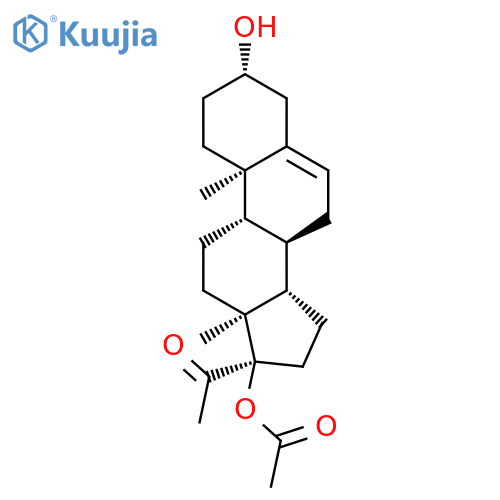

17a-Acetoxy Pregnenolone structure

商品名:17a-Acetoxy Pregnenolone

17a-Acetoxy Pregnenolone 化学的及び物理的性質

名前と識別子

-

- Pregn-5-en-20-one,17-(acetyloxy)-3-hydroxy-, (3b)-

- 17α-Acetoxy Pregnenolone

- [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

- 17A-HYDROXYPREGNENOLONE-17-ACETATE

- 17-Acetoxy-3

- A-Acetoxy Pregnenolone

- A-hydroxypregn-5-en-20-one

- EINECS 219-180-9

- NSC 77893

- DTXSID901247052

- 17 alpha -Acetoxy Pregnenolone

- 17?-Acetoxy Pregnenolone

- (3beta)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one

- 17alpha-Acetoxy Pregnenolone

- SCHEMBL1890395

- NSC77893

- J-015224

- 2381-45-5

- 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate

- Acetic acid (3S,8R,10R,13S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl ester

- [(3S, 8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-3-hydroxy-10, 13-dimethyl-1, 2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

- NSC-77893

- 17-Acetoxy-3alpha-hydroxypregn-5-en-20-one

- 17-ACETOXYPREGNENOLONE

- 17a-Acetoxy Pregnenolone

- (3I(2))-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one

- (3beta)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one; 3beta,17-Dihydroxypregn-5-en-20-one 17-Acetate; 17-Acetoxy-3beta-hydroxypregn-5-en-20-one; NSC 77893;

-

- インチ: InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1

- InChIKey: KRBMZSYRIJAAMS-KIYFCUGLSA-N

- ほほえんだ: CC(O[C@@]1(CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]12C)O)C(=O)C)=O

計算された属性

- せいみつぶんしりょう: 374.24600

- どういたいしつりょう: 374.246

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 697

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 63.6A^2

じっけんとくせい

- 密度みつど: 1.15

- ゆうかいてん: 230-232℃

- ふってん: 486.6°Cat760mmHg

- フラッシュポイント: 160.9°C

- 屈折率: 1.549

- PSA: 63.60000

- LogP: 4.20100

17a-Acetoxy Pregnenolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A167680-1000mg |

17a-Acetoxy Pregnenolone |

2381-45-5 | 1g |

$ 1413.00 | 2023-04-19 | ||

| TRC | A167680-100mg |

17a-Acetoxy Pregnenolone |

2381-45-5 | 100mg |

$ 178.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391588-100mg |

17α-Acetoxy Pregnenolone, |

2381-45-5 | 100mg |

¥2708.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391588-100 mg |

17α-Acetoxy Pregnenolone, |

2381-45-5 | 100MG |

¥2,708.00 | 2023-07-11 | ||

| TRC | A167680-1g |

17a-Acetoxy Pregnenolone |

2381-45-5 | 1g |

$ 1413.00 | 2023-09-09 |

17a-Acetoxy Pregnenolone 関連文献

-

2. Back matter

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

2381-45-5 (17a-Acetoxy Pregnenolone) 関連製品

- 25092-41-5(17α-Acetyloxy-11β-methyl-19-norprogesterone)

- 1250-97-1(Epi Hydrocortisone 21-Acetate)

- 50-04-4(Cortisone acetate)

- 13609-67-1(hydrocortisone 17-butyrate)

- 57524-89-7(Hydrocortisone 17-Valerate)

- 630-56-8(Hydroxyprogesterone caproate)

- 1253-28-7(Gestonorone Capronate)

- 34209-81-9(16,17-Epoxypregnenolone Acetate)

- 50-03-3(Hydrocortisone acetate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬